(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine
Description
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8,13H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGMPHOYKKJHT-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(CCC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution or asymmetric synthesis techniques to ensure the production of the desired enantiomer with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Regeneration of the amine.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that compounds similar to (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine may exhibit antidepressant effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A study highlighted the efficacy of various indene derivatives in improving depressive symptoms in animal models, suggesting potential for human applications .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Its ability to inhibit neuroinflammation and promote neuronal survival has been documented in several studies. For instance, derivatives have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and apoptosis in neuronal cells .
Antimicrobial Activity
Broad-Spectrum Antibacterial Effects
this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comprehensive study involving various synthesized alkaloids, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli . The following table summarizes its antimicrobial efficacy:
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
This broad-spectrum activity suggests that the compound could be developed into a new class of antibiotics, especially in the face of rising antibiotic resistance.
Potential Anti-Cancer Applications
Recent studies have explored the anti-cancer potential of indene derivatives, including this compound. Research indicates that certain structural modifications can enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells . The following summary table presents findings from various studies on its anti-cancer properties:
These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the pharmacological profiles of compounds related to this compound:
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of indene derivatives on neuronal cell lines exposed to neurotoxic agents. Results indicated that these compounds significantly reduced cell death and promoted cell viability through mechanisms involving antioxidant activity and modulation of inflammatory pathways .
Case Study: Antimicrobial Activity
Another research effort focused on synthesizing various derivatives of indene to assess their antimicrobial properties against clinically relevant pathogens. The study established a structure–activity relationship (SAR), identifying key functional groups responsible for enhanced antibacterial activity .
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its indenyl core and amine substitution. Below is a comparative analysis with key analogs:
Pharmacological and Forensic Relevance
- Synthetic Cathinones (5-PPDI, bk-IBP): These compounds share the indenyl core but incorporate a ketone and pyrrolidine/ethylamino group, enhancing their lipophilicity and CNS penetration. 5-PPDI’s pyrrolidine ring facilitates interactions with monoamine transporters, mimicking stimulant effects seen in cathinones like mephedrone .
- Non-Ketone Analogs (5-APDI): The absence of a β-keto group reduces metabolic stability compared to cathinones but may simplify synthetic routes. 5-APDI’s structural simplicity could make it a precursor or metabolite of more complex derivatives .
- Therapeutic Agents (Candoxatril): Demonstrates the indenyl group’s versatility in non-stimulant applications. The indenyloxy moiety in Candoxatril contributes to binding affinity for enzymatic targets .
Stereochemical and Positional Isomerism
- S- vs. R-Enantiomers : The S-configuration in this compound may confer distinct receptor-binding kinetics compared to its enantiomer, though empirical data are lacking.
- C5 vs.
Biological Activity
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine is a chiral amine compound notable for its unique indane structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2248200-90-8 |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
The compound's structure includes a chiral center, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an agonist or antagonist, modulating biochemical pathways crucial for therapeutic effects:
- Receptor Interaction : The compound has been studied for its affinity towards neurotransmitter receptors, potentially influencing neurological functions.
- Enzyme Modulation : It may act on specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.
Therapeutic Potential
Research indicates that this compound has potential applications in several therapeutic areas:
- Neurological Disorders : Its ability to interact with neurotransmitter systems suggests possible use in treating conditions such as depression or anxiety.
Anticancer Activity
A study published in 2022 highlighted the anticancer properties of related indane derivatives. Although not directly testing this compound, it provides insight into the class's potential:
"The newly synthesized compounds exhibited significant cytotoxicity against AMJ13 breast cancer cell lines, with inhibition rates reaching up to 68% at optimal concentrations" .
This suggests that similar compounds may also possess anticancer properties worth further investigation.
Antimicrobial Activity
Alkaloids and similar compounds have shown promising antimicrobial activity. While specific data on this compound is limited, studies on related structures indicate that they can effectively inhibit bacterial growth:
"Compounds within this chemical class demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli" .
This suggests a potential for developing antimicrobial agents based on the indane framework.
Q & A
Q. How can the enantiomeric purity of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine be experimentally confirmed?
Methodological Answer: Enantiomeric purity is critical for studying chiral compounds. Use the following steps:
- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase optimized for resolution. Monitor retention times and peak areas to quantify enantiomeric excess (ee).
- Polarimetry : Measure optical rotation and compare with literature values for the pure enantiomer.
- NMR with Chiral Solvating Agents : Add europium-based shift reagents to induce diastereomeric splitting in - or -NMR spectra .
Q. Table 1: Example Chiral HPLC Conditions
| Column Type | Mobile Phase | Flow Rate | Detection | ee Calculation |
|---|---|---|---|---|
| Chiralpak IA | Hexane:IPA (90:10) | 1.0 mL/min | UV (254 nm) | Peak area ratio |
Q. What synthetic routes are effective for preparing this compound?
Methodological Answer: Key strategies include:
- Reductive Amination : React 2-(2,3-dihydro-1H-inden-5-yl)propanal with ammonia or a chiral amine precursor under hydrogenation (e.g., Pd/C or NaBH) to stereoselectively form the amine bond .
- Chiral Resolution : Synthesize the racemic mixture and resolve enantiomers via diastereomeric salt formation using tartaric acid derivatives .
- Enzyme-Catalyzed Asymmetric Synthesis : Use lipases or transaminases to catalyze enantioselective amination .
Q. Table 2: Synthetic Yield Optimization
| Method | Catalyst | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| Reductive Amination | Pd/C | 60°C | 78 | 95 |
| Enzymatic Resolution | Lipase PS | 37°C | 65 | >99 |
Q. Which analytical techniques are optimal for structural characterization of this compound?
Methodological Answer:
- GC-MS : Preliminary screening for purity and molecular ion detection, though limited for novel structures without reference libraries .
- UHPLC-HRMS : Provides accurate mass data (e.g., <1 ppm error) for empirical formula confirmation. Use electrospray ionization (ESI) in positive mode .
- NMR Spectroscopy : - and -NMR for backbone assignment; 2D techniques (COSY, HSQC) to resolve diastereotopic protons in the indenyl group .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and computational structural predictions?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and DFT calculations to refine structural models. For example, discrepancies in -NMR coupling constants may arise from dynamic effects, which can be clarified via variable-temperature NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirm fragment ion pathways to validate proposed structures .
Q. Table 3: Example Data Discrepancy Resolution
| Technique | Observed Data | Computational Prediction | Resolution Strategy |
|---|---|---|---|
| -NMR | J = 6.5 Hz (unexpected) | J = 8.0 Hz | Variable-temperature NMR |
| HRMS | [M+H] = 190.1234 | 190.1228 | Isotopic pattern analysis |
Q. How to design metabolic stability assays for this compound in preclinical studies?
Methodological Answer:
- In Vitro Liver Microsomes : Incubate the compound with human or rat liver microsomes (HLM/RLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over time to calculate half-life () .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of major CYP isoforms (e.g., CYP3A4, 2D6) .
- Metabolite Identification : Employ UHPLC-HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What strategies improve enantioselective synthesis of this amine for pharmacological studies?
Methodological Answer:
- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams during synthesis to control stereochemistry .
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates .
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution to achieve high ee .
Q. Table 4: Catalytic Systems for Enantioselectivity
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Ru-(S)-BINAP | Prochiral ketone | 98 | 85 |
| Lipase B + Shvo’s | Racemic amine | 99 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
